molecular formula C11H9Br2N3O2 B3882698 (5Z)-2-amino-5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-1-methylimidazol-4-one

(5Z)-2-amino-5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-1-methylimidazol-4-one

Cat. No.: B3882698
M. Wt: 375.02 g/mol
InChI Key: XBSUMZSVMPLGBU-YWEYNIOJSA-N
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Description

(5Z)-2-amino-5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-1-methylimidazol-4-one is a synthetic organic compound characterized by its unique structure, which includes an imidazole ring substituted with amino, hydroxy, and dibromo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-amino-5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-1-methylimidazol-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3,5-dibromo-4-hydroxybenzaldehyde with 2-amino-1-methylimidazole under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-amino-5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-1-methylimidazol-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The dibromo groups can undergo nucleophilic substitution reactions with nucleophiles like thiols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Thiols or amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a secondary amine.

    Substitution: Formation of thioether or amino derivatives.

Scientific Research Applications

(5Z)-2-amino-5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-1-methylimidazol-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5Z)-2-amino-5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-1-methylimidazol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride in water.

    Steviol glycoside: Compounds responsible for the sweet taste of Stevia leaves.

Uniqueness

(5Z)-2-amino-5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-1-methylimidazol-4-one is unique due to its specific substitution pattern and the presence of both amino and hydroxy groups, which confer distinct chemical reactivity and potential biological activity compared to other similar compounds.

Properties

IUPAC Name

(5Z)-2-amino-5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-1-methylimidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Br2N3O2/c1-16-8(10(18)15-11(16)14)4-5-2-6(12)9(17)7(13)3-5/h2-4,17H,1H3,(H2,14,15,18)/b8-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBSUMZSVMPLGBU-YWEYNIOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=CC(=C(C(=C2)Br)O)Br)C(=O)N=C1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1/C(=C\C2=CC(=C(C(=C2)Br)O)Br)/C(=O)N=C1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Br2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-2-amino-5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-1-methylimidazol-4-one
Reactant of Route 2
(5Z)-2-amino-5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-1-methylimidazol-4-one
Reactant of Route 3
Reactant of Route 3
(5Z)-2-amino-5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-1-methylimidazol-4-one
Reactant of Route 4
(5Z)-2-amino-5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-1-methylimidazol-4-one
Reactant of Route 5
(5Z)-2-amino-5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-1-methylimidazol-4-one
Reactant of Route 6
(5Z)-2-amino-5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-1-methylimidazol-4-one

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